2-(3-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-(3-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a triazolopyrimidine core, a piperazine ring, and an isoindole-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antitumor and antimicrobial properties .
Preparation Methods
The synthesis of 2-(3-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. One common route includes the cyclization of 3-amino-1H-1,2,4-triazole with dimethyl acetylenedicarboxylate (DMAD) and aryl aldehydes under basic conditions . Industrial production methods often employ solid base catalysts like silica sodium carbonate (SSC) to enhance the reaction efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione has been extensively studied for its antitumor activities against various human cancer cell lines, including MGC-803, MCF-7, EC-109, PC-3, and Hela . Additionally, it has shown promise as an antimicrobial agent, particularly against Staphylococcus epidermidis and Acinetobacter baumannii . Its unique structure makes it a valuable scaffold in drug discovery and development .
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways. It can interact with DNA and inhibit topoisomerase enzymes, leading to the disruption of DNA replication and cell division. Additionally, it may inhibit specific kinases involved in signal transduction pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives and piperazine-containing molecules. For example, 5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-benzyl-N-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine and 2,2’-((5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl)bis(ethan-1-ol) have shown better antitumor activities than 5-fluorouracil . The uniqueness of 2-(3-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione lies in its combination of the triazolopyrimidine core with the piperazine and isoindole-dione moieties, which may contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
2-[3-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-oxopropyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N8O3/c1-17-6-8-18(9-7-17)34-24-22(29-30-34)23(27-16-28-24)32-14-12-31(13-15-32)21(35)10-11-33-25(36)19-4-2-3-5-20(19)26(33)37/h2-9,16H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVJAIFNULXLON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCN5C(=O)C6=CC=CC=C6C5=O)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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